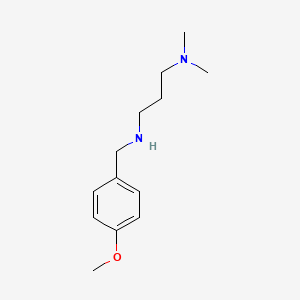

N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine often involves complex processes that yield various dimeric and heterodinuclear complexes. These methods include the use of lanthanide elements and various organic reactions to create compounds with unique magnetic and structural properties (Wang et al., 2010).

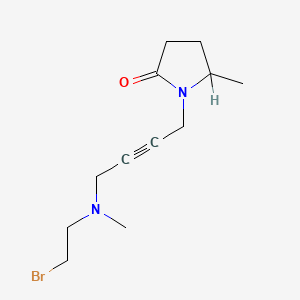

Molecular Structure Analysis

The molecular structure of derivatives closely related to this compound reveals complex arrangements. X-ray crystallography has been a crucial tool in determining the spatial arrangement of atoms within these molecules, showcasing dimeric units and various coordination geometries, such as distorted square-pyramidal and octahedral environments (Karahan et al., 2016; Khalaji et al., 2013).

Chemical Reactions and Properties

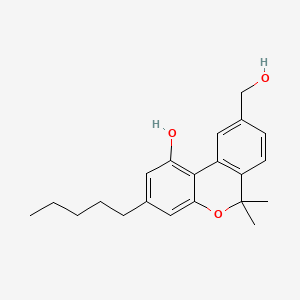

The chemical reactivity of this compound and its derivatives includes the formation of Schiff bases and coordination complexes with metals. These reactions are pivotal for synthesizing materials with potential magnetic, catalytic, and electrochromic properties. The Schiff base reactions, in particular, demonstrate the compound's ability to form stable complexes with transition metals, leading to diverse chemical behaviors and applications (Yamaguchi et al., 2008; Liou & Chang, 2008).

Physical Properties Analysis

The physical properties of compounds similar to this compound, such as solubility, thermal stability, and morphological characteristics, have been studied to understand their potential applications in various fields. These studies have shown that such compounds are amorphous, have good solubility in organic solvents, and exhibit high thermal stability, making them suitable for high-temperature applications and as components in organic electronic devices (Liou & Chang, 2008).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their electrochromic, magnetic, and catalytic behaviors, highlight their versatility. These properties are influenced by the molecular structure, the nature of substituents, and the type of metal ions present in the complexes. Studies reveal that these compounds can serve as electrochromic materials, exhibit antiferromagnetic or ferromagnetic behaviors, and act as catalysts in oxidation reactions, underscoring their significance in materials science and catalysis (Ribas et al., 1994; Bermejo et al., 2017).

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of complexes and Schiff base ligands derived from diamines, including N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine. Studies have demonstrated the formation of Schiff base ligands through the condensation of diamines with aldehydes, leading to the synthesis of compounds with potential catalytic and peroxidase mimic activities. For example, Mn(III)-Schiff base-dicyanamide complexes have been synthesized and shown to exhibit relevant peroxidase activity, highlighting the importance of the rhombicity around the metal ion in catalytic behavior (Bermejo et al., 2017).

Molecular Structure Analysis

The molecular structure of Schiff base ligands and their complexes has been a significant area of study, with X-ray crystallography used to determine solid-state structures. These analyses have provided insights into the molecular configurations, intramolecular interactions, and the self-assembly of complexes, contributing to a deeper understanding of their chemical properties and potential applications (Karahan et al., 2016).

Potential Therapeutic Applications

The research has also explored the potential therapeutic applications of compounds synthesized from this compound. This includes the investigation of their antioxidant properties, interaction with metal ions, and the ability to disrupt aberrant metal-peptide interactions, which are of particular interest in the context of neurodegenerative diseases like Alzheimer's (Storr et al., 2009). These studies underscore the multifunctional nature of these compounds and their potential as therapeutic agents.

Safety and Hazards

Mechanism of Action

- Its primary targets include:

- QTC-4-MeOBnE modulates its targets, leading to specific effects:

- QTC-4-MeOBnE impacts:

- Cellular Effects :

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-15(2)10-4-9-14-11-12-5-7-13(16-3)8-6-12/h5-8,14H,4,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAUMPOVXIWSMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyridinecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester](/img/structure/B1229884.png)

![N-tert-butyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide](/img/structure/B1229904.png)

![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1229905.png)

![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1229906.png)